molecular formula C20H23N3O3S2 B2523519 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide CAS No. 325986-48-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide

Cat. No. B2523519
CAS RN: 325986-48-9
M. Wt: 417.54
InChI Key: VWYWYXTYZNEEBS-UHFFFAOYSA-N
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Description

Comprehensive Analysis of N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide

The compound N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide is a benzamide derivative with potential applications in various fields, including medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, related structures and their properties have been studied, which can give insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides and N-substituted imidazolylbenzamides . A similar approach could be applied to synthesize the compound of interest, potentially using 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile as a starting material, which can be acylated with diethylsulfamoyl chloride to introduce the sulfamoyl group .

Molecular Structure Analysis

X-ray single-crystal diffraction methods are commonly used to determine the solid-state structure of benzamide derivatives . These analyses reveal that the cyclohexene ring in related compounds often adopts a half-chair conformation, and the thiophene ring is typically planar . This information suggests that the compound may exhibit similar structural features.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including colorimetric sensing of anions through intramolecular charge transfer mechanisms , and electrophilic intramolecular cyclization when exposed to specific reagents . These reactions are influenced by the functional groups present on the benzamide core, which can be tailored to achieve desired reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect their hydrogen bonding interactions, UV-Vis absorption properties, and NMR characteristics . The compound of interest, with its cyano and diethylsulfamoyl substituents, is likely to exhibit strong electron-withdrawing effects, which could influence its solubility, stability, and reactivity.

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-3-23(4-2)28(25,26)15-11-9-14(10-12-15)19(24)22-20-17(13-21)16-7-5-6-8-18(16)27-20/h9-12H,3-8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYWYXTYZNEEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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